"2-(Butoxymethyl)furan" chemical properties
"2-(Butoxymethyl)furan" chemical properties
An In-depth Technical Guide to 2-(Butoxymethyl)furan
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Butoxymethyl)furan (CAS No. 56920-82-2). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data on its physicochemical characteristics, outlines a detailed synthetic protocol based on the Williamson ether synthesis, and offers insights into its spectroscopic profile, reactivity, and safe handling procedures. As a furan derivative, this compound holds potential as a bio-based solvent, fuel additive, or chemical intermediate, making a thorough understanding of its properties essential for future applications.
Introduction and Molecular Identity
2-(Butoxymethyl)furan, also known as furfuryl butyl ether, is a heterocyclic organic compound featuring a furan ring substituted at the 2-position with a butoxymethyl group.[1][2] Its structure combines the chemical characteristics of an aromatic ether and a furan, making it a subject of interest in various research applications.[3] The furan moiety is often derivable from biomass, placing this compound in the category of potentially renewable chemicals.
Molecular Structure:
Caption: Molecular structure of 2-(Butoxymethyl)furan.
Physicochemical Properties
The physical and chemical properties of 2-(Butoxymethyl)furan are summarized below. These values are critical for designing experiments, particularly for purification steps like distillation and for selecting appropriate solvent systems.
| Property | Value | Source(s) |
| CAS Number | 56920-82-2 | [1][2] |
| Molecular Formula | C₉H₁₄O₂ | [1][2][4] |
| Molecular Weight | 154.21 g/mol | [1][2][5] |
| IUPAC Name | 2-(butoxymethyl)furan | [2] |
| Synonyms | Furfuryl butyl ether, Furan, 2-(butoxymethyl)- | [1][4][5] |
| Boiling Point | 190 °C (at 760 Torr) | [1] |
| 237.58 °C (Rough Estimate) | [6] | |
| Density | 0.958 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | Slightly soluble (1.9 g/L at 25 °C, calculated) | [1] |
| Flash Point | 74.6 ± 9.3 °C (calculated) | [1] |
| Refractive Index | 1.4522 (estimate) | [6] |
| XLogP3 | 2.2 | [2][5] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
| Hydrogen Bond Donors | 0 | [2][4] |
| Rotatable Bond Count | 5 | [4][5] |
Synthesis and Purification
The most direct and widely applicable method for preparing asymmetrical ethers like 2-(butoxymethyl)furan is the Williamson ether synthesis.[7][8]
Principle of Synthesis: The Williamson Ether Synthesis
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The synthesis involves two primary steps:
-
Deprotonation: A strong base is used to deprotonate an alcohol (in this case, furfuryl alcohol), forming a potent nucleophile, the alkoxide ion. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic byproduct (H₂ gas), driving the reaction forward.[8]
-
Nucleophilic Attack: The newly formed furfuryl alkoxide attacks a primary alkyl halide (e.g., 1-bromobutane). The reaction works best with methyl or primary halides to minimize competing elimination (E2) reactions.[8][9]
Caption: Mechanism of the Williamson ether synthesis for 2-(Butoxymethyl)furan.
Proposed Synthetic Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies. Researchers should perform their own risk assessment and optimization.
Materials:
-
Furfuryl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove mineral oil and decant, then suspend it in anhydrous THF.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of furfuryl alcohol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: After cooling to room temperature, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
Purification Workflow
Proper purification is critical to isolate the target compound from unreacted starting materials, byproducts (dibutyl ether, difurfuryl ether), and solvent.
Caption: Post-synthesis purification flowchart.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(butoxymethyl)furan are not widely available in public databases[10], its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
4.1 ¹H NMR Spectroscopy:
-
Furan Protons: Three distinct signals are expected for the furan ring protons. H5 (adjacent to the ring oxygen) would appear as a multiplet around δ 7.4 ppm. H3 and H4 would appear as multiplets between δ 6.2-6.4 ppm.
-
Butoxymethyl Protons:
-
The methylene protons of the -O-CH₂ -furan group would be a singlet around δ 4.5 ppm.
-
The butoxy -O-CH₂ - group would be a triplet around δ 3.5 ppm.
-
The two internal methylene groups (-CH₂ -CH₂ -) would appear as multiplets between δ 1.4-1.7 ppm.
-
The terminal methyl group (-CH₃ ) would be a triplet around δ 0.9 ppm.
-
4.2 ¹³C NMR Spectroscopy:
-
Furan Carbons: C2 (substituted) ~152 ppm; C5 ~143 ppm; C3 and C4 ~110 ppm.
-
Butoxymethyl Carbons: -O-C H₂-furan ~68 ppm; -O-C H₂-butyl ~70 ppm; -C H₂-C H₂- ~32 and 19 ppm; -C H₃ ~14 ppm.
4.3 Mass Spectrometry (Electron Ionization):
-
Molecular Ion (M⁺): A clear peak is expected at m/z = 154, corresponding to the molecular weight.
-
Key Fragments: The most prominent fragment would likely be at m/z = 81, resulting from the cleavage of the butoxymethyl group to form the stable furfuryl cation. Other fragments would arise from the loss of butene (m/z = 98) and cleavage along the butyl chain.
4.4 Infrared (IR) Spectroscopy:
-
C-H stretching (furan): ~3100 cm⁻¹
-
C-H stretching (aliphatic): 2850-3000 cm⁻¹
-
C=C stretching (furan ring): ~1500-1600 cm⁻¹
-
C-O-C stretching (ether): A strong, characteristic band around 1000-1150 cm⁻¹.
Reactivity Profile
5.1 Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, typically at the 5-position. It can also undergo hydrogenation to form tetrahydrofuran derivatives or participate as a diene in Diels-Alder reactions.
5.2 Stability of the Ether Linkage: The butyl ether linkage is chemically robust under neutral and basic conditions. However, it can be cleaved by strong protic acids (e.g., HBr, HI) at elevated temperatures, proceeding through protonation of the ether oxygen followed by nucleophilic attack.
Safety and Handling
While some databases lack detailed hazard classifications[4], available safety data for similar products indicate that 2-(butoxymethyl)furan should be handled with care.
| Hazard Type | GHS Hazard Statement(s) | Precautionary Code(s) | Source |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312: Wash skin thoroughly after handling. Do not eat, drink or smoke. | |
| H331: Toxic if inhaled | P261, P271, P304+P340: Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | ||
| Irritation | H315: Causes skin irritation | P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of water. | |
| H319: Causes serious eye irritation | P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water. |
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]
Potential Applications
2-(Butoxymethyl)furan is primarily available as a research chemical.[3] However, based on the properties of related furanic ethers, several potential applications can be envisioned:
-
Biofuels: Furan derivatives are being actively investigated as next-generation biofuels and fuel additives. The butoxy group enhances its hydrophobicity and may improve its combustion properties compared to smaller alcohol-based fuels.[10]
-
Green Solvents: Its ether structure suggests it could serve as a polar aprotic solvent, potentially replacing petroleum-derived solvents like THF or dioxane in certain applications.
-
Chemical Intermediate: The furan ring can be a scaffold for synthesizing more complex molecules for the pharmaceutical or materials science industries.[13][14]
Conclusion
2-(Butoxymethyl)furan is a valuable compound with well-defined physicochemical properties and a straightforward synthetic route. While experimental data on its reactivity and spectroscopic characteristics are limited, its structure provides a solid basis for predicting its chemical behavior. Adherence to strict safety protocols is essential when handling this combustible and potentially toxic compound. Its connection to biomass-derived feedstocks positions it as a promising platform chemical for future research in sustainable chemistry.
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CPAchem. (2023). Safety data sheet for Furan. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-(Ethoxymethyl)furan (FDB020196). Retrieved from [Link]
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